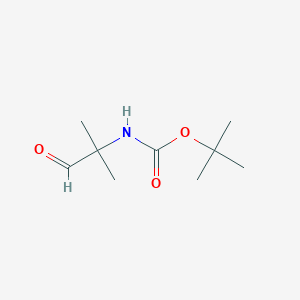

tert-Butyl (2-methyl-1-oxopropan-2-yl)carbamate

Beschreibung

Eigenschaften

IUPAC Name |

tert-butyl N-(2-methyl-1-oxopropan-2-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO3/c1-8(2,3)13-7(12)10-9(4,5)6-11/h6H,1-5H3,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXLSDCIHYQAXOA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(C)(C)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10561874 | |

| Record name | tert-Butyl (2-methyl-1-oxopropan-2-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10561874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

109608-77-7 | |

| Record name | tert-Butyl (2-methyl-1-oxopropan-2-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10561874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl N-(2-methyl-1-oxopropan-2-yl)carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Phase-Transfer Alkylation to tert-Butyl (2-Methyl-1-Oxopropan-2-yl)carbamate

Compound I undergoes O-methylation via phase-transfer catalysis (PTC) to form this compound (compound 4).

Reaction Conditions:

Mechanistic Insights:

-

Deprotonation: KOH deprotonates the hydroxyl group of compound I, forming an alkoxide.

-

Alkylation: Methyl sulfate transfers a methyl group to the alkoxide, facilitated by the phase-transfer catalyst.

Yield Optimization:

-

Solvent Choice: Ethyl acetate enhances solubility and prevents hydrolysis.

-

Temperature Control: Reactions below 10°C minimize byproducts (e.g., over-alkylation).

Industrial-Scale Data:

| Parameter | Example 4 | Example 5 | Example 6 |

|---|---|---|---|

| Catalyst (equiv) | 0.05 | 0.1 | 0.025 |

| Methyl Sulfate (equiv) | 1.5 | 1.5 | 1.5 |

| Yield (%) | 97 | 95 | 92.4 |

Analytical Characterization

Spectroscopic Validation

1H NMR (400 MHz, DMSO-d6):

Chirality and Purity Assessment

Comparative Analysis of Methodologies

Traditional vs. Phase-Transfer Catalysis

Early routes for analogous compounds relied on racemic mixtures or S-configurations, requiring chiral resolution. The PTC method eliminates this step, directly yielding the R-enantiomer with 92–97% efficiency.

Solvent and Reagent Impact

| Factor | Ethyl Acetate | Dichloromethane |

|---|---|---|

| Reaction Rate | Moderate | Fast |

| Byproduct Formation | Low | High (hydrolysis) |

| Scalability | Excellent | Poor |

Ethyl acetate balances reactivity and stability, making it ideal for large-scale synthesis.

Industrial Applications and Process Optimization

Analyse Chemischer Reaktionen

Types of Reactions

tert-Butyl (2-methyl-1-oxopropan-2-yl)carbamate undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into different reduced forms.

Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions . The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .

Wissenschaftliche Forschungsanwendungen

tert-Butyl (2-methyl-1-oxopropan-2-yl)carbamate has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of tert-Butyl (2-methyl-1-oxopropan-2-yl)carbamate involves its interaction with specific molecular targets and pathways. It can selectively enhance the slow inactivation of voltage-gated sodium channels and regulate the collapse response mediator protein 2 (CRMP2) . These interactions are crucial for its effects in various biological and chemical processes.

Vergleich Mit ähnlichen Verbindungen

Key Structural Analogues and Similarity Scores

The following table highlights structurally related carbamates, their similarity scores, and functional distinctions:

Functional Group Variations

- This branching may reduce reactivity in sterically demanding reactions but improve selectivity in certain catalytic processes .

- Cyclic vs. Acyclic Systems: Cyclic derivatives (e.g., tert-Butyl (3-oxocyclopentyl)carbamate) exhibit distinct conformational constraints, influencing their solubility and crystallinity.

- Chiral Centers : Enantiomeric forms, such as (S)-tert-Butyl (1-oxopropan-2-yl)carbamate, highlight the role of stereochemistry in biological systems or asymmetric synthesis. The target compound’s lack of a defined chiral center may simplify synthesis but limit specialized applications .

Biologische Aktivität

Overview

tert-Butyl (2-methyl-1-oxopropan-2-yl)carbamate, with the molecular formula C₉H₁₇NO₃ and a molecular weight of 187.24 g/mol, is a compound of significant interest due to its unique chemical structure and biological properties. This article explores its biological activity, mechanisms of action, and potential applications in various fields, supported by data tables and research findings.

Chemical Structure and Properties

The compound's structure contributes to its biological activity. The tert-butyl group provides steric hindrance, while the carbamate moiety allows for interactions with biological targets.

Key Properties:

- IUPAC Name: tert-butyl N-(2-methyl-1-oxopropan-2-yl)carbamate

- CAS Number: 109608-77-7

- Molecular Weight: 187.24 g/mol

This compound exhibits its biological effects primarily through modulation of specific molecular targets:

- Voltage-Gated Sodium Channels: The compound enhances the slow inactivation of these channels, which can affect neuronal excitability.

- CRMP2 Interaction: It regulates the collapse response mediator protein 2 (CRMP2), which is involved in neuronal development and signaling pathways.

Biological Activity

Research indicates that this compound has several biological activities:

1. Enzyme Inhibition:

- The compound has been shown to inhibit certain enzymes involved in metabolic pathways, which can be beneficial in drug development.

2. Neuroprotective Effects:

- Studies suggest potential neuroprotective properties, making it a candidate for treating neurodegenerative diseases.

3. Antimicrobial Activity:

- Preliminary data indicate some antimicrobial properties, although further investigation is needed to establish efficacy and mechanisms.

Case Studies

-

Neuroprotection Study:

- A study investigated the effects of this compound on neuronal cell lines exposed to oxidative stress. Results showed a significant reduction in cell death compared to controls, suggesting protective effects against oxidative damage.

-

Enzyme Inhibition Analysis:

- In vitro assays demonstrated that the compound inhibits specific metabolic enzymes with IC₅₀ values in the low micromolar range, indicating potential for therapeutic applications.

Table 1: Biological Activity Summary

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Enzyme Inhibition | Significant inhibition | |

| Neuroprotection | Reduced oxidative stress-induced death | |

| Antimicrobial | Preliminary activity observed |

| Mechanism | Description | Implications |

|---|---|---|

| Voltage-Gated Sodium Channels | Enhances slow inactivation | Affects neuronal excitability |

| CRMP2 Regulation | Modulates signaling pathways | Potential for neurodevelopmental therapies |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing tert-butyl carbamate derivatives, and how are reaction conditions optimized for tert-Butyl (2-methyl-1-oxopropan-2-yl)carbamate?

- Methodological Answer : The synthesis of tert-butyl carbamates typically involves coupling tert-butoxycarbonyl (Boc) protecting groups with amines or alcohols under mild basic conditions. For example, carbamate formation can be achieved using Boc anhydride (di-tert-butyl dicarbonate) in the presence of a base like DMAP or triethylamine in dichloromethane or THF . Optimization includes controlling reaction temperature (0–25°C), stoichiometry (1.1–1.5 eq Boc anhydride), and monitoring via TLC or LC-MS. Post-synthesis purification often employs column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization .

Q. How can NMR spectroscopy and mass spectrometry confirm the structure and purity of tert-butyl carbamate derivatives?

- Methodological Answer :

- 1H/13C NMR : Key signals include the tert-butyl group (δ ~1.4 ppm for 9H in 1H NMR; δ ~28 ppm and ~80 ppm in 13C NMR for C(CH3)3 and carbonyl, respectively). The oxopropan-2-yl moiety shows characteristic carbonyl (δ ~170–210 ppm in 13C NMR) and methyl resonances (δ ~2.1–2.5 ppm in 1H NMR) .

- MS : ESI-MS or EI-MS should display the molecular ion peak (e.g., [M+H]+ or [M+Na]+) consistent with the molecular formula. Purity is assessed via HPLC (≥95% by area under the curve) .

Q. What are the recommended storage conditions and handling protocols for tert-butyl carbamate derivatives to ensure compound stability during research?

- Methodological Answer : Store under inert atmosphere (argon or nitrogen) at –20°C to 4°C in airtight, light-resistant containers. Avoid exposure to moisture, strong acids/bases, or oxidizing agents, which may cleave the Boc group . Handling requires PPE (gloves, lab coat, goggles) and working in a fume hood to minimize inhalation/contact .

Advanced Research Questions

Q. When encountering discrepancies between spectroscopic data and X-ray crystallographic results for tert-butyl carbamate derivatives, what analytical strategies should researchers employ to resolve these contradictions?

- Methodological Answer :

- Cross-Validation : Re-examine NMR assignments using 2D techniques (COSY, HSQC, HMBC) to confirm connectivity.

- Crystallographic Refinement : Use programs like SHELXL to check for disorder or twinning in crystal structures. Adjust refinement parameters (e.g., hydrogen atom placement, thermal displacement models) .

- Alternative Techniques : Employ IR spectroscopy to validate carbonyl stretches or computational methods (DFT) to compare theoretical and experimental spectra .

Q. What are the critical considerations in designing crystallization experiments for tert-butyl carbamate derivatives to obtain high-quality single crystals suitable for X-ray diffraction studies?

- Methodological Answer :

- Solvent Selection : Use solvents with moderate polarity (e.g., ethyl acetate/hexane mixtures) and slow evaporation at controlled temperatures (4–25°C).

- Seeding : Introduce microcrystals to promote ordered growth.

- Crystal Handling : Protect from mechanical stress and humidity during mounting. SHELX-compatible data collection requires crystals with diffraction limits ≤1.0 Å .

Q. How can researchers address challenges in the diastereoselective synthesis of tert-butyl carbamate derivatives, particularly in achieving high enantiomeric excess?

- Methodological Answer :

- Chiral Catalysts : Employ asymmetric catalysts (e.g., Jacobsen’s thiourea or cinchona alkaloids) for kinetic resolution during carbamate formation.

- Protecting Group Strategy : Use Boc to stabilize intermediates, as seen in enantioselective iodolactamization steps for cyclic carbamates .

- Analytical Monitoring : Chiral HPLC or polarimetry quantifies enantiomeric excess. Adjust reaction time/temperature to minimize racemization .

Data Contradiction Analysis

- Example Scenario : Discrepancy between observed NMR splitting patterns and crystallographic bond lengths.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.